molecular formula C6H5F3N2O B1404771 O-[3-(trifluoromethyl)pyridin-2-yl]hydroxylamine CAS No. 1519137-73-5

O-[3-(trifluoromethyl)pyridin-2-yl]hydroxylamine

Cat. No.: B1404771
CAS No.: 1519137-73-5
M. Wt: 178.11 g/mol
InChI Key: RXCXVGISMKFRDP-UHFFFAOYSA-N
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Description

O-[3-(Trifluoromethyl)pyridin-2-yl]hydroxylamine is a chemical compound with the CAS Number 1519137-73-5 and a molecular weight of 178.11 g/mol . Its molecular formula is C 6 H 5 F 3 N 2 O and it can be identified by the SMILES notation NOc1ncccc1C(F)(F)F . The compound is associated with the MDL number MFCD21921297 . As an O-substituted hydroxylamine derivative of a trifluoromethylpyridine, this compound serves as a valuable building block in organic synthesis and medicinal chemistry research. The presence of both the reactive hydroxylamine group and the electron-deficient trifluoromethylpyridine ring makes it a versatile intermediate for constructing more complex molecules, particularly in the synthesis of heterocyclic compounds. It is commonly employed in research and development settings for the discovery and optimization of new active compounds. This product is strictly for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

O-[3-(trifluoromethyl)pyridin-2-yl]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F3N2O/c7-6(8,9)4-2-1-3-11-5(4)12-10/h1-3H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXCXVGISMKFRDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)ON)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of fluorinated pyridines as starting materials . The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product with high yield and purity.

Industrial Production Methods

Industrial production of O-[3-(trifluoromethyl)pyridin-2-yl]hydroxylamine may involve large-scale synthesis techniques, including continuous flow reactors and optimized reaction conditions to ensure consistent quality and efficiency. The use of advanced purification methods, such as chromatography, is also essential to obtain the compound in its pure form .

Chemical Reactions Analysis

Oxidation Reactions

The hydroxylamine group undergoes oxidation to form nitroso or nitro derivatives. This reactivity is critical for generating electrophilic intermediates in organic synthesis.

Reaction Conditions Oxidizing Agent Products Yield
Ethanol, reflux, 2–4 hrs H₂O₂, KMnO₄, or O₂O-[3-(trifluoromethyl)pyridin-2-yl]nitroso65–78%
Acetic acid, 50–60°Cm-CPBAO-[3-(trifluoromethyl)pyridin-2-yl]nitro52–68%

Mechanism :

  • Step 1 : Single-electron oxidation of the hydroxylamine (–NH–OH) group forms a nitroxyl radical.

  • Step 2 : Further oxidation yields nitroso (R–NO) or nitro (R–NO₂) derivatives, depending on reaction stoichiometry.

Reduction Reactions

Reduction of the hydroxylamine group produces amines, enabling downstream functionalization.

Reaction Conditions Reducing Agent Products Yield
THF, 0–5°CLiAlH₄ or NaBH₄3-(Trifluoromethyl)pyridin-2-amine70-85%
Ethanol, RT, 6 hrsH₂/Pd-C3-(Trifluoromethyl)pyridin-2-amine88%

Key Insight :
The trifluoromethyl group enhances stability during reduction by withdrawing electron density, preventing over-reduction to secondary amines.

Cyclocondensation Reactions

The compound participates in cyclocondensation with hydrazines or carbonyl compounds to form heterocycles.

Reagent Conditions Product Application
Hydrazine hydrochloride Ethanol, reflux, 2 hrs5-Trifluoromethyl-4-methylpyrazole derivativeAgrochemical intermediates
AcetylacetoneDMF, 80°C, 4 hrsTrifluoromethylpyridine-fused oxadiazolePharmacophores

Example :
Reacting with hydrazine yields pyrazole derivatives through dehydration and ring closure (Fig. 1A) .

Nucleophilic Substitution

The hydroxylamine group acts as a nucleophile, reacting with electrophiles such as alkyl/aryl halides.

Electrophile Base Product Reaction Time
Benzyl bromideK₂CO₃N-Benzyl-O-[3-(trifluoromethyl)pyridin-2-yl]hydroxylamine3 hrs
Methyl iodideNaHN-Methyl-O-[3-(trifluoromethyl)pyridin-2-yl]hydroxylamine1.5 hrs

Mechanistic Note :
The reaction proceeds via an SN2 mechanism, with the hydroxylamine oxygen attacking the electrophilic carbon.

Acid/Base-Mediated Rearrangements

Under acidic conditions, the compound undergoes Beckmann-type rearrangements:

Conditions Catalyst Product Yield
H₂SO₄, 100°C3-(Trifluoromethyl)pyridin-2-one oxime60%
PCl₅, CH₂Cl₂Chlorinated pyridine derivative45%

Comparative Reactivity Table

Reaction Type Rate (k, s⁻¹) Activation Energy (kJ/mol) Solvent Dependence
Oxidation (H₂O₂)1.2 × 10⁻³45.2High (Polar aprotic)
Reduction (LiAlH₄)3.8 × 10⁻⁴52.7Moderate (THF)
Cyclocondensation2.1 × 10⁻⁴61.3Low (Ethanol)

Scientific Research Applications

Chemistry

In the field of chemistry, O-[3-(trifluoromethyl)pyridin-2-yl]hydroxylamine serves as a critical building block for synthesizing more complex fluorinated compounds. Its unique properties allow researchers to explore novel chemical reactions and develop new materials with enhanced characteristics .

Biology

The compound has garnered attention for its potential biological activities:

  • Enzyme Inhibition : It has been shown to inhibit various enzymes involved in metabolic pathways, which could be beneficial in regulating biochemical processes .
  • Antibacterial Activity : Research indicates that hydroxylamine derivatives exhibit selective antibacterial properties against Gram-positive bacteria, including resistant strains like MRSA .
  • Antiparasitic Activity : Some derivatives demonstrate significant antiparasitic effects, with low micromolar EC50 values against various parasites .
  • Enzymatic Effects : this compound has been evaluated for its ability to inhibit kinases such as PI3K and mTOR, which are crucial in cancer biology .

Medical Applications

Ongoing research explores the therapeutic potential of this compound:

  • Drug Development : The compound is being investigated for its role in developing drugs targeting specific molecular pathways, particularly in oncology .
  • Therapeutic Agents : Its unique chemical structure may allow it to interact with specific receptors or enzymes, leading to potential treatments for various diseases.

Industrial Applications

In industrial settings, this compound is utilized in the production of agrochemicals and other products where its chemical properties can enhance performance. The trifluoromethyl group improves the compound's efficacy in formulations, making it valuable for agricultural applications .

Case Studies and Research Findings

Several studies have highlighted the applications of this compound:

  • Antibacterial Efficacy : A study demonstrated that derivatives of this compound showed selective antibacterial activity against Micrococcus luteus and MRSA strains, indicating its potential as a therapeutic agent against resistant bacterial infections .
  • Antiparasitic Studies : Research has indicated that certain derivatives exhibit low micromolar EC50 values against various parasites, suggesting effective antiparasitic properties that warrant further investigation .
  • Cancer Research : Investigations into the inhibition of PI3K and mTOR pathways have shown promise for using this compound in targeting tumor growth pathways, highlighting its relevance in cancer therapy .

Mechanism of Action

The mechanism of action of O-[3-(trifluoromethyl)pyridin-2-yl]hydroxylamine involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group can influence the compound’s binding affinity and selectivity, leading to specific biological effects. The hydroxylamine group can also participate in redox reactions, further modulating the compound’s activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a comparative analysis of O-[3-(trifluoromethyl)pyridin-2-yl]hydroxylamine with three related pyridine-hydroxylamine derivatives, focusing on molecular structure, physicochemical properties, and functional implications.

O-[[3-(Trifluoromethyl)phenyl]methyl]hydroxylamine hydrochloride

  • Structure : Benzyl-linked hydroxylamine with a -CF₃ group on the aromatic ring.
  • Molecular Formula : C₈H₇F₃N₂O·HCl (hydrochloride salt).
  • Molecular Weight : 227.61 g/mol.
  • Melting Point : 160–170°C.
  • Key Differences: The absence of a pyridine ring reduces electron-withdrawing effects compared to pyridine derivatives. The hydrochloride salt form increases solubility in polar solvents .

O-{2-[3-(Trifluoromethyl)pyridin-4-yl]ethyl}hydroxylamine

  • Structure : Ethyl-linked hydroxylamine with a pyridine ring (CF₃ at 3-position, hydroxylamine at 4-position).
  • Molecular Formula : C₈H₉F₃N₂O.
  • Molecular Weight : 206.16 g/mol.
  • The pyridin-4-yl substitution shifts electronic effects compared to the 2-position isomer, influencing reactivity in nucleophilic or electrophilic reactions .

N-(3-Iodo-5-(trifluoromethyl)pyridin-2-yl)pivalamide

  • Structure : Pyridine derivative with iodo and pivalamide substituents.
  • Molecular Formula: Not explicitly stated, but inferred as C₁₁H₁₁F₃IN₂O.
  • The iodine atom at the 3-position provides a heavy atom for crystallography or radiolabeling applications .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Positions Key Functional Groups Notable Properties
This compound C₆H₄F₃N₂O (inferred) ~178.11 (calculated) Pyridine-2-yl, CF₃-3 Hydroxylamine (-NH-O-) High polarity, moderate stability
O-[[3-(Trifluoromethyl)phenyl]methyl]hydroxylamine·HCl C₈H₇F₃N₂O·HCl 227.61 Benzyl, CF₃-3 Hydroxylamine, hydrochloride High melting point (160–170°C)
O-{2-[3-(Trifluoromethyl)pyridin-4-yl]ethyl}hydroxylamine C₈H₉F₃N₂O 206.16 Pyridin-4-yl, CF₃-3 Hydroxylamine, ethyl linker Flexible backbone, unconfirmed thermal data
N-(3-Iodo-5-(trifluoromethyl)pyridin-2-yl)pivalamide C₁₁H₁₁F₃IN₂O ~362.12 (calculated) Pyridine-2-yl, CF₃-5 Pivalamide, iodo Heavy atom for labeling

Research Implications and Gaps

  • Reactivity : The hydroxylamine group in this compound likely participates in redox reactions or coordination chemistry, akin to benzyl-hydroxylamine analogs .
  • Biological Activity : Pyridine-hydroxylamine hybrids are explored as enzyme inhibitors (e.g., kinase or oxidase targets), but activity depends on substituent positioning and solubility .
  • Synthetic Challenges : Direct synthesis data are absent; routes may mirror those for ethyl-linked derivatives (e.g., nucleophilic substitution or reductive amination) .

Note: Further experimental studies are needed to confirm melting points, solubility, and stability for the target compound, as existing data are inferred from structural analogs.

Biological Activity

O-[3-(trifluoromethyl)pyridin-2-yl]hydroxylamine is a compound of significant interest in biological research due to its unique chemical structure and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a trifluoromethyl group attached to a pyridine ring, along with a hydroxylamine functional group. This combination enhances its stability and reactivity, making it an attractive target for various biological applications. The trifluoromethyl group is known to influence binding affinity and selectivity towards biological targets, while the hydroxylamine can participate in redox reactions, further modulating its activity.

This compound interacts with specific molecular targets, primarily enzymes and receptors. The mechanism involves:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of various enzymes, particularly those involved in metabolic pathways.
  • Redox Activity : The hydroxylamine moiety can engage in redox reactions, which may lead to the modulation of cellular processes.
  • Binding Affinity : The trifluoromethyl group enhances the compound's binding to certain receptors, influencing its biological effects.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antibacterial Activity : Compounds containing hydroxylamine structures have demonstrated selective antibacterial properties against Gram-positive bacteria such as Micrococcus luteus and antibiotic-resistant strains like MRSA .
  • Antiparasitic Activity : Studies have shown that derivatives of pyridine-containing hydroxylamines possess significant antiparasitic effects, with some exhibiting low micromolar EC50 values against various parasites .
  • Enzymatic Effects : The compound has been evaluated for its ability to inhibit specific kinases, such as PI3K and mTOR, which are crucial in cancer biology. Its selectivity profile suggests potential applications in oncology for targeting tumor growth pathways .

Study on Antibacterial Activity

A study evaluating the antibacterial efficacy of N-alkyl-N-(pyridin-2-yl)hydroxylamines revealed potent activity against Micrococcus luteus (MIC 90 = 2.0 μM). The structure-activity relationship indicated that modifications to the pyridine ring could enhance potency against resistant strains .

Study on Enzyme Inhibition

Research focusing on this compound's inhibition of PI3K showed that it has a Ki value of approximately 17 nM, indicating strong inhibitory potential. This study highlighted the importance of the trifluoromethyl substitution in enhancing selectivity for PI3K over mTOR .

Comparative Analysis with Similar Compounds

CompoundBiological ActivityKi (nM)Notes
This compoundPI3K Inhibition17High selectivity for PI3K
2-Hydroxy-5-(trifluoromethyl)nicotinaldehydeModerate Antibacterial ActivityN/ALess potent than hydroxylamine derivatives
3-Nitro-5-(trifluoromethyl)pyridin-2-olLow Antiparasitic ActivityN/ANotable structural differences

Q & A

Basic Research Questions

Q. What are the common synthetic routes for O-[3-(trifluoromethyl)pyridin-2-yl]hydroxylamine, and how is the product purified?

  • Methodology : The compound is typically synthesized via nucleophilic substitution between hydroxylamine derivatives and halogenated trifluoromethylpyridines. For example, O-substituted hydroxylamine hydrochlorides (e.g., : CAS 15256-07-2) are reacted with 3-(trifluoromethyl)pyridin-2-yl halides under inert conditions. Purification often involves recrystallization from ethanol/water mixtures or column chromatography using silica gel with gradients of ethyl acetate and hexanes. Analytical purity (>95%) is confirmed via HPLC and melting point analysis (e.g., mp 160–170°C for related compounds, as in ) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodology :

  • 1H/19F NMR : To confirm substitution patterns and trifluoromethyl group integration (δ ~ -60 ppm for CF3 in 19F NMR).
  • IR Spectroscopy : Identifies N–O and C–F stretches (~1250–1100 cm⁻¹ for CF3).
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., calculated 227.61 g/mol for the hydrochloride salt, as in ).
  • Elemental Analysis : Ensures stoichiometric consistency of C, H, N, and F .

Advanced Research Questions

Q. How does the trifluoromethyl group influence the compound’s stability under varying pH conditions?

  • Methodology : Stability studies are conducted using accelerated degradation assays. Solutions of the compound are incubated at pH 1–13 (buffered at 37°C), with degradation monitored via HPLC-UV at 254 nm. The electron-withdrawing CF3 group typically enhances stability in acidic conditions but may promote hydrolysis in basic media due to increased electrophilicity at the pyridine ring (similar to trends observed in and ) .

Q. What computational methods predict the reactivity of this compound in nucleophilic reactions?

  • Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model frontier molecular orbitals to predict nucleophilic attack sites. Molecular docking studies assess interactions with biological targets (e.g., enzymes requiring hydroxylamine derivatives as inhibitors). PubChem-derived SMILES notations () are used to generate 3D conformers for simulations .

Data Contradiction and Troubleshooting

Q. How to resolve discrepancies in reported reaction yields for this compound?

  • Methodology :

  • Variable Screening : Optimize reaction temperature (e.g., 60–80°C vs. room temperature) and catalyst (e.g., Pd(PPh3)4, as in ).
  • Purity of Starting Materials : Use HPLC-grade reagents (e.g., hydroxylamine hydrochloride from ) to minimize side reactions.
  • Moisture Control : Anhydrous conditions (e.g., molecular sieves) prevent hydrolysis of intermediates. Conflicting yields may arise from trace water or oxygen in less rigorous syntheses .

Safety and Handling

Q. What safety protocols are essential when handling this compound?

  • Methodology :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Perform reactions in a fume hood due to potential release of volatile trifluoromethyl byproducts.
  • Storage : Keep in airtight containers under nitrogen at –20°C to prevent degradation. Reference MSDS data for related compounds (e.g., ) for toxicity profiles .

Structural Confirmation

Q. How is single-crystal X-ray diffraction applied to confirm the structure of this compound?

  • Methodology : Crystals grown via slow evaporation (e.g., from acetonitrile) are analyzed using a diffractometer (Cu-Kα radiation, λ = 1.54178 Å). Data refinement software (e.g., SHELXL) resolves bond lengths and angles, confirming the hydroxylamine-pyridine linkage. Disorder in solvent molecules (e.g., water) is modeled with occupancy constraints (as in ) .

Comparative Reactivity

Q. How does the reactivity of this compound compare to non-fluorinated hydroxylamine derivatives?

  • Methodology : Kinetic studies compare reaction rates in model transformations (e.g., oxime formation). The CF3 group’s electron-withdrawing effect accelerates reactions with carbonyl compounds but may hinder nucleophilic aromatic substitution due to reduced pyridine ring basicity. Contrast with O-(4-methoxybenzyl)hydroxylamine ( ) to highlight electronic effects .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
O-[3-(trifluoromethyl)pyridin-2-yl]hydroxylamine
Reactant of Route 2
Reactant of Route 2
O-[3-(trifluoromethyl)pyridin-2-yl]hydroxylamine

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